![molecular formula C16H23NO3 B2579487 2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one CAS No. 138371-49-0](/img/structure/B2579487.png)
2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one
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Overview
Description
The compound “2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one” is an organic compound that contains a carbonyl group (C=O), an amino group (NH2), and a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis to protect amines .
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the amine . The ketone could potentially undergo reactions such as nucleophilic addition or reduction.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one” would depend on its exact structure. For example, the presence of the polar carbonyl and amine groups could influence its solubility in different solvents .Scientific Research Applications
Synthesis of New Compounds
This compound can be used as a starting material in the synthesis of new compounds. For instance, it has been used in the synthesis of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives . These derivatives have shown promising anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory drugs .
Anti-Inflammatory Activity
The synthesized tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been evaluated for in vivo anti-inflammatory activity . Some of these compounds exhibited significant anti-inflammatory activity, comparable to the standard drug indomethacin .
Docking Studies
The synthesized tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have also been used in docking studies . These studies can help understand the interaction between these compounds and their target proteins, providing valuable insights into their mechanism of action .
Dipeptide Synthesis
The tert-butyloxycarbonyl-protected amino acids, which can be derived from this compound, have been used as starting materials in dipeptide synthesis . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
Levodopa Derivative Synthesis
The compound has been used in the synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, a levodopa derivative . This compound is an intermediate suitable for a gram-scalable nucleophilic fluorination of levodopa .
Chiral Sulfinamide Reagents
The compound can be used in the synthesis of chiral sulfinamide reagents . These reagents are widely explored due to their easy access for large-scale reactions, assistance in highly diastereoselective conversions, effortless cleavage, and recyclability after reactions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(3-oxo-5-phenylpentan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(17-15(19)20-16(2,3)4)14(18)11-10-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDIGVFTACDKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one |
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